3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
Description
3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a nitrile-containing heterocyclic compound featuring a 2-oxopiperidine core substituted with a 2-bromo-4-fluorophenyl group and a 3-oxopropanenitrile moiety. This structure combines halogenated aromatic and ketone functionalities, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H12BrFN2O2 |
|---|---|
Molecular Weight |
339.16 g/mol |
IUPAC Name |
3-[1-(2-bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H12BrFN2O2/c15-11-8-9(16)3-4-12(11)18-7-1-2-10(14(18)20)13(19)5-6-17/h3-4,8,10H,1-2,5,7H2 |
InChI Key |
LCTKYUPWYKPHGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=C(C=C(C=C2)F)Br)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromo-Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Addition of the Oxo Group: The oxo group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Incorporation of the Nitrile Group: The nitrile group can be added via a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the nitrile group to an amine.
Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine core.
Materials Science: It can be used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Biological Studies: The compound can serve as a probe in biological studies to investigate the interactions of piperidine derivatives with biological targets.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromo and fluoro substituents can enhance binding affinity and specificity by forming halogen bonds with target proteins. The piperidine ring can interact with hydrophobic pockets, while the nitrile group can participate in hydrogen bonding or act as an electrophile in covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs differing in substituents on the phenyl ring or the halogen type.
Table 1: Structural and Property Comparison
*Calculated based on halogen substitution trends.
Key Observations:
Electronic Effects: The target compound’s 2-bromo-4-fluoro substitution creates a polarized aromatic system, enhancing electrophilic reactivity compared to methyl-substituted analogs (Analogs 1, 2) .
Steric and Stability Considerations: Analog 3’s iodine substituent increases atomic radius and polarizability but introduces instability (classified as an explosive), limiting its utility compared to bromo/fluoro analogs .
Safety Profiles :
Biological Activity
The compound 3-[1-(2-bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (CAS No. 2060000-64-6) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 339.16 g/mol. The structure features a piperidine ring substituted with a bromo and fluoro phenyl group, which are critical for its biological properties.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, fluoroaryl derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The introduction of fluorine into the phenyl group often enhances antibacterial activity due to increased lipophilicity and electron-withdrawing effects, which may facilitate better interaction with microbial targets .
Table 1: Minimum Inhibitory Concentrations (MIC) of Related Compounds
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
| MA-1113 | 128 | 128 |
| MA-1114 | 128 | 128 |
This table illustrates that the compound MA-1156 , a structurally related derivative, demonstrates potent antimicrobial effects at low concentrations, suggesting that 3-[1-(2-bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile may exhibit similar properties.
Anticancer Activity
Compounds with oxopiperidine structures have been evaluated for anticancer properties. For example, studies on similar piperidine derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The presence of both the bromo and fluoro substituents is hypothesized to enhance the interaction with cancer cell receptors or enzymes involved in tumor growth regulation .
The proposed mechanism of action for compounds like 3-[1-(2-bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Disruption of Membrane Integrity : The lipophilic nature of the fluorinated phenyl group may disrupt microbial membranes, leading to cell lysis.
- Induction of Apoptosis in Cancer Cells : Studies suggest that such compounds can trigger apoptotic pathways in cancer cells by activating caspases or modulating Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperidine ring and the phenyl substituents significantly affect biological activity. For instance:
- Fluorine Substitution : Enhances antibacterial potency.
- Bromine Presence : May influence binding affinity to biological targets.
This relationship underscores the importance of chemical modifications in optimizing the efficacy of similar compounds.
Case Studies
A recent investigation focused on the antibacterial efficacy of structurally analogous compounds demonstrated a clear correlation between structural features and biological outcomes. In vitro assays revealed that derivatives with halogen substitutions exhibited lower MIC values compared to their non-halogenated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
